![molecular formula C13H17F2N B3154969 4-[2-(3,5-Difluorophenyl)ethyl]piperidine CAS No. 789461-70-7](/img/structure/B3154969.png)
4-[2-(3,5-Difluorophenyl)ethyl]piperidine
Descripción general
Descripción
4-[2-(3,5-Difluorophenyl)ethyl]piperidine is a chemical compound with the molecular formula C13H17F2N and a molecular weight of 225.28 . It is used in biochemical research .
Molecular Structure Analysis
The InChI code for 4-[2-(3,5-Difluorophenyl)ethyl]piperidine is 1S/C13H17F2N/c14-12-7-11(8-13(15)9-12)2-1-10-3-5-16-6-4-10/h7-10,16H,1-6H2 . This code provides a specific description of the molecule’s structure.Aplicaciones Científicas De Investigación
Dopamine Receptor Ligands and Antipsychotic Agents
- Synthesis and Evaluation of Ligands for D2-like Receptors : Arylcycloalkylamines, including phenyl piperidines, demonstrate significant contributions to the potency and selectivity of binding affinity at D2-like receptors. This research highlights the importance of arylalkyl substituents in enhancing the selectivity and potency of synthesized agents targeting these receptors, suggesting their potential application in developing antipsychotic agents (Sikazwe et al., 2009).
Therapeutic Applications of Piperazine Derivatives
- Piperazine Derivatives for Therapeutic Use : This patent review showcases the diverse therapeutic uses of piperazine compounds, including their roles as antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. The modification of the piperazine nucleus facilitates significant medicinal potential, underscoring the flexibility and importance of piperazine-based molecules in drug discovery (Rathi et al., 2016).
Anti-mycobacterial and Antineoplastic Agents
Anti-mycobacterial Activity of Piperazine Analogues : Recent studies have identified potent anti-mycobacterial compounds where piperazine serves as a critical building block. These compounds show significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains, indicating the therapeutic potential of piperazine analogues in treating tuberculosis (Girase et al., 2020).
Antineoplastic Properties of Piperidine Derivatives : A series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones have been investigated for their antineoplastic (anticancer) potential. These compounds exhibit cytotoxic properties, potentially more potent than contemporary anticancer drugs, highlighting their role in drug development targeting cancer therapy (Hossain et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
4-[2-(3,5-difluorophenyl)ethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N/c14-12-7-11(8-13(15)9-12)2-1-10-3-5-16-6-4-10/h7-10,16H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZSMIUWZWEDSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




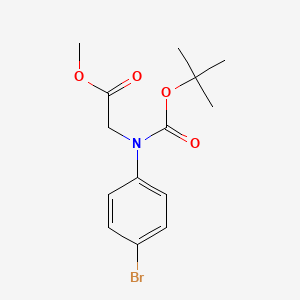
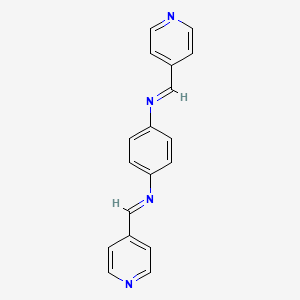

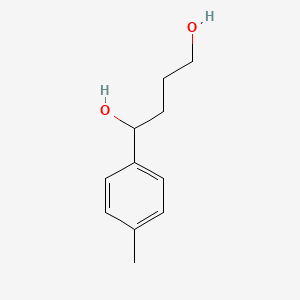
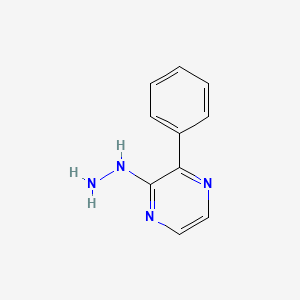

![tert-Butyl [2-(4-phenoxyphenyl)ethyl]carbamate](/img/structure/B3154955.png)
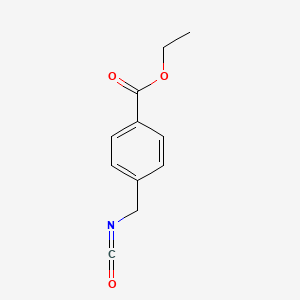


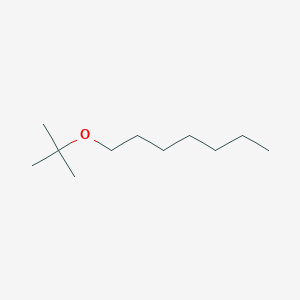

![4-[(3,4-Dichlorophenoxy)methyl]piperidine](/img/structure/B3154999.png)